Drimenol
Overview
Description
Drimenol is a naturally occurring sesquiterpenoid alcohol found in various aromatic plants, such as Polygonum minus and Drimys winteri . It is known for its distinct odor and diverse biological activities, including antifungal, antibacterial, anti-insect, antiparasitic, cytotoxic, anticancer, and antioxidant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the conventional methods for synthesizing drimenol involves the treatment of drimane-8α,11-diol 11-monoacetate with sulfuric acid in ethanol . This process is favored for its mild conditions and good yield. Another method involves the synthesis from ambreinolide, which undergoes dehydrogenation, ozonolysis, and reduction to yield drimane-8α,11-diol, followed by dehydration and saponification to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as the bark of Drimys winteri and other plants . The extraction process often includes maceration and distillation techniques to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Drimenol undergoes various chemical reactions, including oxidation, reduction, and substitution . For instance, it can be oxidized to form drimenone or reduced to produce drimanediol .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like phosphorus oxychloride and boron trifluoride etherate.
Major Products:
Oxidation: Drimenone
Reduction: Drimanediol
Substitution: Various drimane derivatives
Scientific Research Applications
Drimenol has a wide range of scientific research applications:
Chemistry: Used as a synthon for synthesizing other drimane-type compounds.
Biology: Exhibits broad-spectrum antifungal and antibacterial activities.
Medicine: Potential therapeutic applications due to its cytotoxic and anticancer properties.
Industry: Utilized in the fragrance and cosmetic industries for its distinct odor.
Mechanism of Action
Drimenol exerts its effects through various molecular targets and pathways. For instance, its antifungal activity involves the disruption of fungal cell walls and membranes, leading to cell rupture . Additionally, this compound has been shown to affect gene expression related to cellular damage and programmed cell death . The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Drimenol is unique among drimane-type sesquiterpenoids due to its broad spectrum of biological activities and distinct odor . Similar compounds include:
Albicanol: Another drimane-type sesquiterpenoid with antifungal properties.
Polygodial: Known for its antifungal and antibacterial activities.
Warburganal: Exhibits strong antifungal and cytotoxic effects.
Properties
IUPAC Name |
[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-11-6-7-13-14(2,3)8-5-9-15(13,4)12(11)10-16/h6,12-13,16H,5,7-10H2,1-4H3/t12-,13-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWSKUKBAWWOJL-KCQAQPDRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2C(CCCC2(C1CO)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@H]2[C@@]([C@H]1CO)(CCCC2(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
468-68-8 | |
Record name | (-)-Drimenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=468-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-Drimenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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